molecular formula C14H7ClF3N3O B2536130 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 337920-78-2

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2536130
CAS No.: 337920-78-2
M. Wt: 325.68
InChI Key: XYSXKKVBVMWWAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediatesThe oxadiazole ring is then formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity for these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-5-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent substitution reactions. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing the 1,2,4-oxadiazole moiety. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism of Action : Flow cytometry assays suggest that these compounds induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of similar oxadiazole derivatives:

  • Fungal Inhibition : Some derivatives have shown antifungal activity comparable to established antifungal agents like pyraclostrobin . The effectiveness varies across different fungal strains.

Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Reference
CytotoxicityMCF-715.63
CytotoxicityMEL-812.1
Antifungal ActivityFusarium graminearum<25
Antifungal ActivityMarssonina mali<25

Case Studies

  • Case Study on Anticancer Effects :
    A study examining a series of 1,2,4-oxadiazole derivatives found that compounds with similar structural features to this compound exhibited notable cytotoxicity against various leukemia cell lines (CEM-13 and U-937). The most potent compound showed an IC50 value significantly lower than doxorubicin, indicating a promising alternative for cancer therapy .
  • Antimicrobial Evaluation :
    Another study focused on the antifungal properties of oxadiazole-based compounds found that certain derivatives effectively inhibited fungal growth at concentrations that were lower than those required for traditional antifungal treatments. This suggests potential applications in agricultural settings as well as human medicine .

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-5-4-9(7-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSXKKVBVMWWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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